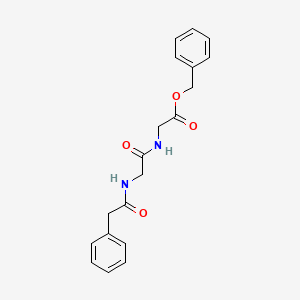

benzyl N-(phenylacetyl)glycylglycinate

Description

Properties

IUPAC Name |

benzyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-17(11-15-7-3-1-4-8-15)20-12-18(23)21-13-19(24)25-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUHLYBMSMFJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(phenylacetyl)glycylglycinate typically involves the coupling of benzyl glycine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then coupled with another glycine molecule using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using biocatalysts such as penicillin G acylase. This enzyme catalyzes the selective hydrolysis of the amide bond, facilitating the coupling of the benzyl and phenylacetyl groups with glycine residues under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(phenylacetyl)glycylglycinate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The phenylacetyl group can be reduced to form phenylethylamine derivatives.

Substitution: The glycine residues can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Phenylethylamine derivatives.

Substitution: Various glycine derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuroprotective Effects

Research indicates that derivatives of phenylacetyl compounds, including benzyl N-(phenylacetyl)glycylglycinate, exhibit neuroprotective properties. These compounds have been studied for their ability to mitigate damage in neurodegenerative diseases and brain injuries. For instance, a study highlighted the antioxidant effects and anti-inflammatory actions of related compounds, suggesting potential therapeutic benefits in conditions like stroke and traumatic brain injury .

1.2 Antimicrobial Activity

The compound has shown promise in antimicrobial applications. A study demonstrated that similar glycine derivatives could enhance the efficacy of antibiotics against resistant bacterial strains. The incorporation of the phenylacetyl moiety was found to improve the bioavailability and effectiveness of these compounds .

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. The structural features of the compound allow it to interact with specific enzymes, potentially leading to applications in drug design for conditions such as cancer and metabolic disorders. For example, research has shown that similar compounds can inhibit proteolytic enzymes involved in tumor progression .

2.2 Peptide Synthesis

The compound is also relevant in peptide synthesis as a building block due to its glycine component. It can serve as a precursor for more complex peptides, facilitating the development of novel therapeutic agents . The ability to modify its structure allows for the creation of peptides with enhanced biological activity.

Material Science Applications

3.1 Polymer Development

In material science, this compound has potential applications in developing biocompatible polymers. Its incorporation into polymer matrices can improve mechanical properties while maintaining biocompatibility, making it suitable for biomedical devices .

3.2 Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles or liposomes, which can be utilized in drug delivery systems. This property enhances the solubility and stability of hydrophobic drugs, facilitating targeted delivery and controlled release .

Case Studies

Mechanism of Action

The mechanism of action of benzyl N-(phenylacetyl)glycylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares benzyl N-(phenylacetyl)glycylglycinate with key analogs based on molecular formulas, masses, and functional groups:

*Inferred data based on structural analogs.

Key Observations:

- Stability : Benzyl esters are more resistant to hydrolysis than methyl esters, suggesting superior stability in biological or chemical environments .

- Functional Group Impact : Replacing phenylacetyl with benzoyl () reduces steric bulk but may alter receptor-binding specificity. The thioester in Betiatide () introduces sulfur, enabling radiolabeling for medical imaging.

Pharmaceutical and Diagnostic Uses:

- Pesticide Analog : Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine (benalaxyl) is a fungicide, indicating phenylacetyl peptides may disrupt microbial cell walls .

- Diagnostic Agents: Betiatide () leverages glycylglycine’s biocompatibility for renal imaging, suggesting the target compound could be modified for similar applications.

Biochemical Research:

- Protecting Groups : Methyl N-[(benzyloxy)carbonyl]glycylglycinate () is used in peptide synthesis, where the benzyloxycarbonyl (Z) group protects amines. The target compound’s phenylacetyl group could serve a similar role with distinct cleavage conditions.

Q & A

Q. How is benzyl N-(phenylacetyl)glycylglycinate synthesized and characterized in academic research?

Methodological Answer:

- Synthesis : The compound is typically synthesized via a multi-step coupling reaction. First, glycine residues are sequentially activated (e.g., using carbodiimide coupling agents like EDC or DCC) and protected (e.g., benzyl ester for carboxyl groups). The phenylacetyl group is introduced via acylation of the glycine amine group. Final purification is achieved using column chromatography or recrystallization .

- Characterization :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure (e.g., benzyl protons at δ 7.3–7.5 ppm, phenylacetyl carbonyl at ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 395.16 for CHNOS) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1740 cm (ester C=O) confirm functional groups.

Q. What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer:

- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Use amber glass vials to avoid photodegradation .

- Stability :

| Condition | Stability |

|---|---|

| Room temperature (25°C) | Stable for ≤48 hours in dry environment |

| Aqueous solutions (pH 7) | Hydrolyzes within 24 hours |

| Strong acids/alkalis | Rapid decomposition; avoid |

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- H NMR identifies protons on the benzyl group (aromatic protons) and methylene groups in glycylglycinate.

- C NMR distinguishes carbonyl carbons (amide: ~168 ppm; ester: ~172 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with <2 ppm error (e.g., CHNOS requires m/z 394.12) .

- Chiral HPLC : Resolves enantiomeric purity (if applicable) using a Chiralpak® column and hexane/isopropanol mobile phase .

Advanced Research Questions

Q. How do β-lactamases interact with this compound, and what methods are used to study this interaction?

Methodological Answer:

- Enzymatic Assays :

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy (e.g., absorbance at 240 nm for ester bond cleavage). Class C β-lactamases (e.g., P99) show higher activity (~10 Ms) than class A enzymes (e.g., TEM-2) .

- Stereochemical Analysis : Use chiral chromatography to determine enantioselectivity. For example, class C enzymes hydrolyze D(R)-enantiomers preferentially .

- Molecular Docking : Simulate binding in β-lactamase active sites (e.g., PDB ID: 1BLS) using software like AutoDock Vina. Key interactions include hydrogen bonds between the α-hydroxy group and conserved Asn152/Lys315 residues .

Q. What analytical approaches resolve contradictions in stereochemical outcomes of this compound hydrolysis?

Methodological Answer:

- Comparative Kinetic Profiling :

| Enzyme Class | Preferred Enantiomer | Rate (Ms) |

|---|---|---|

| Class C β-lactamases (P99) | D(R) | 1.2 × 10 |

| DD-peptidases (R61) | D(R) | 8.7 × 10 |

- Circular Dichroism (CD) : Detects conformational changes during hydrolysis.

- X-ray Crystallography : Resolves enzyme-substrate complexes to identify binding motifs (e.g., α-hydroxy group orientation) .

Q. How does the presence of α-hydroxy or α-amido substituents affect the enzymatic hydrolysis kinetics of glycylglycinate esters?

Methodological Answer:

- Substituent Effects :

- α-Hydroxy : Enhances β-lactamase binding via hydrogen bonding (e.g., 3-fold rate increase in P99).

- α-Amido : Stabilizes transition states through electrostatic interactions.

- Kinetic Competition Assays : Compare hydrolysis rates of substituted vs. unsubstituted esters. Use stopped-flow spectrometry for real-time monitoring .

- Free Energy Calculations : Apply density functional theory (DFT) to model transition states and predict substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.